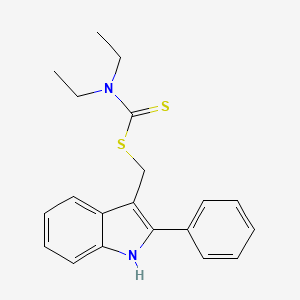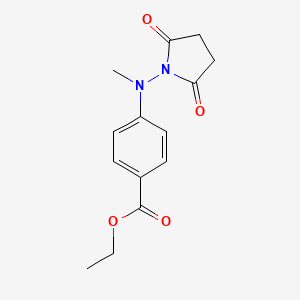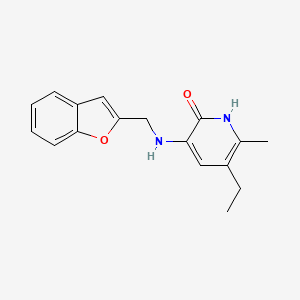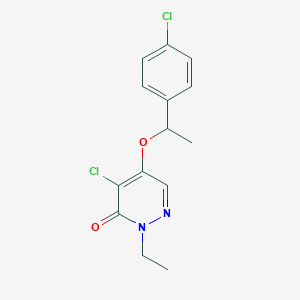
6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the reaction of 2,3,5,6-tetrachloro-4-methylphenyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for the preparation of starting materials, the main reaction, and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,3,5,6-Tetrachlorophenyl)pyridazin-3(2H)-one
- 6-(4-Methylphenyl)pyridazin-3(2H)-one
- 6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazine
Uniqueness
6-(2,3,5,6-Tetrachloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of both tetrachloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
92681-12-4 |
|---|---|
Formule moléculaire |
C11H6Cl4N2O |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
3-(2,3,5,6-tetrachloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H6Cl4N2O/c1-4-8(12)10(14)7(11(15)9(4)13)5-2-3-6(18)17-16-5/h2-3H,1H3,(H,17,18) |
Clé InChI |
OZQDJGPNHQKXRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


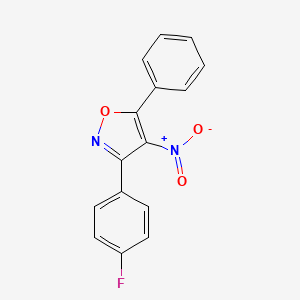
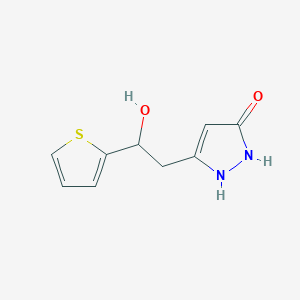
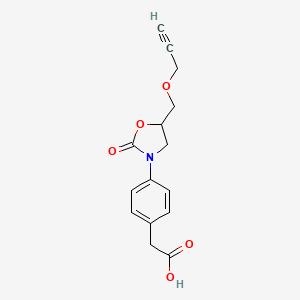
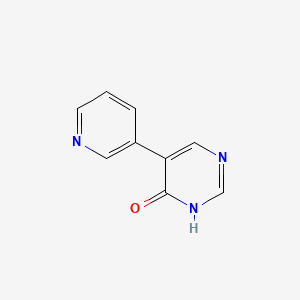

![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)

